molecular formula C11H20O3S B14422149 (2S,4R)-4-tert-Butyl-2-(methanesulfonyl)cyclohexan-1-one CAS No. 84613-31-0

(2S,4R)-4-tert-Butyl-2-(methanesulfonyl)cyclohexan-1-one

Cat. No.: B14422149
CAS No.: 84613-31-0
M. Wt: 232.34 g/mol
InChI Key: NGTMYCKAOAWZHQ-SCZZXKLOSA-N
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Description

(2S,4R)-4-tert-Butyl-2-(methanesulfonyl)cyclohexan-1-one is a chiral compound with a cyclohexane ring substituted with a tert-butyl group and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-tert-Butyl-2-(methanesulfonyl)cyclohexan-1-one typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through sulfonylation using methanesulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-tert-Butyl-2-(methanesulfonyl)cyclohexan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(2S,4R)-4-tert-Butyl-2-(methanesulfonyl)cyclohexan-1-one has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4R)-4-tert-Butyl-2-(methanesulfonyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-ethyl-2-[2-(4-methoxyphenyl)ethyl]cyclohexan-1-one: This compound has a similar cyclohexane ring structure but different substituents.

    (2S,4R)-2-[2-(2-methoxyphenoxy)ethyl]-4-(propan-2-yl)cyclohexan-1-one: Another compound with a cyclohexane ring and different functional groups.

Uniqueness

(2S,4R)-4-tert-Butyl-2-(methanesulfonyl)cyclohexan-1-one is unique due to the presence of both a bulky tert-butyl group and a reactive methanesulfonyl group. This combination of steric and electronic effects makes it a valuable compound for various applications.

Properties

CAS No.

84613-31-0

Molecular Formula

C11H20O3S

Molecular Weight

232.34 g/mol

IUPAC Name

(2S,4R)-4-tert-butyl-2-methylsulfonylcyclohexan-1-one

InChI

InChI=1S/C11H20O3S/c1-11(2,3)8-5-6-9(12)10(7-8)15(4,13)14/h8,10H,5-7H2,1-4H3/t8-,10+/m1/s1

InChI Key

NGTMYCKAOAWZHQ-SCZZXKLOSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1CCC(=O)[C@H](C1)S(=O)(=O)C

Canonical SMILES

CC(C)(C)C1CCC(=O)C(C1)S(=O)(=O)C

Origin of Product

United States

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